Benztropine

Receptor Binding Anticholinergic Potency Parkinsonism

Benztropine (3α-(diphenylmethoxy)tropane) is the definitive dual-action tool for neuroscience. Unlike classical DAT inhibitors (e.g., cocaine) or pure anticholinergics, its unique tropane scaffold stabilizes a distinct inward-facing DAT conformation, yielding an atypical, non-addictive behavioral profile. This makes it the essential scaffold for developing non-addictive therapeutics for stimulant use disorders and a critical probe for structural biology. Procure benztropine free base (≥98%) to ensure your CNS research leverages this irreplaceable, dual-pharmacology reference standard.

Molecular Formula C21H25NO
Molecular Weight 307.4 g/mol
CAS No. 86-13-5
Cat. No. B1666194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenztropine
CAS86-13-5
SynonymsApo Benztropine
Apo-Benztropine
Bensylate
Benzatropine
Benzatropine Mesylate
Benzatropine Methanesulfonate
Benzatropine Methanesulfonate, Hydrobromide
Benzatropine Methanesulfonate, Hydrobromide, (endo)-Isomer
Benzatropine Methanesulfonate, Hydrochloride, (endo)-Isomer
Benztropine
Benztropine Mesylate
Cogentin
Cogentinol
Hydrobromide Benzatropine Methanesulfonate
Mesylate, Benzatropine
Mesylate, Benztropine
Methanesulfonate, Benzatropine
Methanesulfonate, Hydrobromide Benzatropine
N Methylbenztropine
N-Methylbenztropine
PMS Benztropine
PMS-Benztropine
Molecular FormulaC21H25NO
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H25NO/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20?
InChIKeyGIJXKZJWITVLHI-YOFSQIOKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility81 mg/ml
In water, 24.9 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benztropine (CAS 86-13-5) for Research: Key Pharmacological Data for Scientific Selection


Benztropine (BZT; 3α-(diphenylmethoxy)tropane) is a synthetic muscarinic receptor antagonist [1]. It shares structural elements with atropine and diphenhydramine, but its tropane-based backbone confers a unique dual pharmacology. In addition to its potent anticholinergic action, benztropine is a well-characterized, atypical inhibitor of the dopamine transporter (DAT) [2]. This dual activity profile distinguishes it from both classical anticholinergics and prototypical psychostimulants, making it a critical reference compound and a scaffold for developing novel CNS probes and potential therapeutics [3].

Why Substituting Benztropine with Other Anticholinergics or DAT Inhibitors Fails in Research


Benztropine is not a simple stand-in for other anticholinergic antiparkinsonian agents like trihexyphenidyl or biperiden, nor is it a direct substitute for classical DAT inhibitors like cocaine or methylphenidate. Its unique dual pharmacology creates a distinct biological signature. For instance, while it potently inhibits DAT, it stabilizes a different transporter conformation and exhibits a behavioral profile in animal models that lacks the typical psychostimulant and rewarding effects of cocaine [1]. Conversely, its DAT activity distinguishes it from purely anticholinergic drugs like atropine and scopolamine, which do not inhibit dopamine uptake [2]. This unique profile makes benztropine the essential lead compound for research into atypical DAT inhibitors, but also means that substituting it with a simple anticholinergic or a standard DAT inhibitor will yield fundamentally different experimental outcomes [3].

Quantitative Differentiation of Benztropine (CAS 86-13-5): Head-to-Head Evidence vs. Key Comparators


Muscarinic M1 Receptor Affinity: Benztropine vs. Trihexyphenidyl and Biperiden

Benztropine demonstrates superior affinity for the human muscarinic M1 receptor compared to its primary clinical alternatives, trihexyphenidyl and biperiden. This enhanced affinity is a key differentiating factor in its CNS anticholinergic profile [1].

Receptor Binding Anticholinergic Potency Parkinsonism

DAT Conformational Stabilization: Benztropine vs. Cocaine

In contrast to cocaine, which stabilizes the human dopamine transporter (DAT) in an outward-facing state, benztropine and the related ligand GBR12909 uniquely stabilize the transporter in an inward-facing conformation [1]. This is a fundamental mechanistic difference at the molecular level.

Structural Biology DAT Mechanism Cocaine Addiction

Behavioral Pharmacology: Atypical DAT Inhibition vs. Cocaine-Like Stimulants

Benztropine analogs, which share the core pharmacophore, do not produce the classical behavioral effects of cocaine despite their high affinity for DAT. In drug discrimination studies, a potent benztropine analog (AHN 1-055) produced only 79% maximal substitution for a cocaine discriminative stimulus, whereas the prototypical DAT inhibitor WIN 35,428 produced full (100%) substitution [1]. Furthermore, benztropine analogs are not reliably self-administered in non-human primate models, contrasting sharply with cocaine [2].

Behavioral Pharmacology Drug Discrimination Abuse Liability

CNS Penetration and Side Effect Profile: Benztropine vs. Trihexyphenidyl

Benztropine is associated with a lower level of central nervous system (CNS) stimulation compared to trihexyphenidyl, making it the preferred anticholinergic agent for geriatric patient populations where agitation and confusion are significant concerns [1].

Geriatric Pharmacology Adverse Events CNS Stimulation

Dopamine Uptake Inhibition: Benztropine vs. Atropine and Scopolamine

Unlike the classic anticholinergics atropine and scopolamine, benztropine potently inhibits the accumulation of catecholamines into dopamine neurons. In in vivo models, benztropine was effective at a dose of 10 mg/kg, whereas atropine, scopolamine, and several other antiparkinsonian agents were completely ineffective [1].

Monoamine Transport Dopamine Anticholinergic

Clinical Efficacy in Parkinsonian Tremor: Benztropine vs. Clozapine

In a double-blind crossover trial for treating tremor in Parkinson's disease, benztropine (up to 4.5 mg/day) and clozapine (up to 75 mg/day) were found to improve tremor to approximately the same degree as judged by blinded appraisal [1]. This indicates benztropine remains a viable comparator standard against newer, atypical agents for this specific symptom.

Parkinson's Disease Tremor Clinical Trial

High-Impact Research and Industrial Application Scenarios for Benztropine


Lead Compound for Developing Atypical DAT Inhibitors

Given the evidence that benztropine stabilizes the DAT in a distinct conformation [1] and produces an atypical behavioral profile lacking cocaine-like reward [2], its core scaffold is the primary starting point for medicinal chemistry programs aimed at developing non-addictive treatments for cocaine and methamphetamine use disorders. Its structure-activity relationships (SAR) are well-mapped, providing a rational basis for designing novel analogs with improved selectivity and pharmacokinetic properties.

Reference Standard in Muscarinic Receptor Pharmacology

Benztropine's high affinity for the M1 receptor (Kd = 0.231 nM) [3] makes it a valuable tool compound in neuroscience research for investigating the role of central muscarinic receptors in cognition, motor control, and neuropsychiatric disorders. Its potency allows for use at low concentrations, minimizing potential off-target effects, and it serves as a critical comparator for characterizing the binding profiles of novel anticholinergic agents.

Molecular Probe for Structural Biology Studies of DAT

The recent cryo-EM structure of the human DAT in complex with benztropine reveals a unique inward-facing conformation [1]. This finding establishes benztropine as an essential molecular probe for biophysical and structural studies investigating the transport cycle of DAT. It is a key reagent for researchers seeking to understand the conformational dynamics of this critical neurotransmitter transporter and for rational drug design targeting specific DAT states.

In Vivo Tool for Parkinsonian and Extrapyramidal Symptom Models

Despite the availability of newer agents, benztropine remains a standard positive control in preclinical models of Parkinson's disease and drug-induced extrapyramidal symptoms (EPS). Its robust anticholinergic and dopamine-modulating effects [4] are well-characterized, making it a reliable comparator for evaluating the efficacy of novel therapeutic interventions in rodent and non-human primate models of motor dysfunction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benztropine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.